



# Application Notes and Protocols for Crystallizing JNJ4796 with Influenza Hemagglutinin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JNJ4796 |           |
| Cat. No.:            | B608230 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the co-crystallization of the small molecule influenza fusion inhibitor, **JNJ4796**, with influenza virus hemagglutinin (HA). The described methods are based on established techniques for viral glycoprotein crystallization and specific details reported for the **JNJ4796**-HA complex.[1][2]

#### Introduction

JNJ4796 is an orally bioavailable small molecule that acts as a fusion inhibitor of influenza A group 1 viruses.[3][4] It functions by targeting the conserved stem region of hemagglutinin (HA), mimicking the mechanism of broadly neutralizing antibodies (bnAbs) like CR6261.[1][3] JNJ4796 binds to components of both HA1 and HA2 subunits in the trimeric HA stem, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.[1] Elucidating the high-resolution crystal structure of the JNJ4796-HA complex is crucial for understanding its mechanism of action and for guiding further structure-based drug design. These protocols outline the key steps to achieve this, from protein expression to crystal harvesting.

# **Quantitative Data Summary**



The following tables summarize key quantitative data for the interaction of **JNJ4796** with various influenza A hemagglutinins.

Table 1: In Vitro Neutralizing Activity of JNJ4796

| Virus Strain                                                                            | EC50    |  |
|-----------------------------------------------------------------------------------------|---------|--|
| H1/Brisbane                                                                             | 12 nM   |  |
| H1/California                                                                           | 66 nM   |  |
| H1/North Carolina                                                                       | 38 nM   |  |
| H1/Puerto Rico/8/1934                                                                   | 22 nM   |  |
| H1/Solomon Islands/2006                                                                 | 13 nM   |  |
| H5/Hubei/1/2010 (H5N1)                                                                  | 449 nM  |  |
| H5/Vietnam/1203/2004 (H5N1)                                                             | 3.24 μM |  |
| Data sourced from MedChemExpress product information based on primary literature.[3][5] |         |  |

Table 2: In Vivo Efficacy of JNJ4796 in Mice



| Challenge Virus                                                              | Dosage   | Administration               | Outcome                    |
|------------------------------------------------------------------------------|----------|------------------------------|----------------------------|
| H1N1 A/PR/8/1934<br>(25x MLD)                                                | 50 mg/kg | Oral, twice daily for 7 days | 100% survival at day<br>21 |
| H1N1 A/PR/8/1934<br>(25x MLD)                                                | 10 mg/kg | Oral, twice daily for 7 days | 100% survival at day<br>21 |
| Sublethal H1N1<br>Challenge (LD90)                                           | 15 mg/kg | Oral, twice daily            | 100% survival              |
| Sublethal H1N1<br>Challenge (LD90)                                           | 5 mg/kg  | Oral, twice daily            | 100% survival              |
| Data compiled from studies demonstrating the oral efficacy of JNJ4796.[1][3] |          |                              |                            |

# Experimental Protocols Expression and Purification of Hemagglutinin

Recombinant HA proteins are typically expressed using a baculovirus expression system to ensure proper folding and post-translational modifications.[1]

#### Protocol:

- Gene Synthesis and Cloning: Synthesize the gene encoding the ectodomain of the desired influenza HA (e.g., from H1N1 A/Solomon Islands/3/2006 or H5N1 A/Vietnam/1203/2004).
   Clone the gene into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal thrombin cleavage site, a T4 fibritin trimerization domain (foldon), and a His6 tag.
- Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.
- Protein Expression: Infect suspension cultures of insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Hi5) with the high-titer recombinant baculovirus. Culture for 72 hours at 27°C.



- Harvesting and Clarification: Harvest the cell culture supernatant containing the secreted HA by centrifugation at 4,000 x g for 20 minutes.
- Affinity Chromatography: Equilibrate a Ni-NTA agarose column with a buffer containing 20 mM Tris-HCl pH 8.0 and 150 mM NaCl. Load the clarified supernatant onto the column.
   Wash the column extensively with the equilibration buffer supplemented with 20 mM imidazole.
- Elution: Elute the bound HA protein using a gradient of imidazole (e.g., 20-300 mM) in the equilibration buffer.
- Size-Exclusion Chromatography (SEC): Pool the fractions containing HA. Concentrate the
  protein and load it onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with 20
  mM Tris-HCl pH 8.0 and 150 mM NaCl. This step serves to separate trimeric HA from
  aggregates and monomers.
- Purity and Concentration: Assess the purity of the final protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a BCA assay.

### Formation of the JNJ4796-HA Complex

#### Protocol:

- Protein Concentration: Concentrate the purified, trimeric HA to approximately 10 mg/mL using an appropriate centrifugal concentrator (e.g., Amicon Ultra, 100 kDa MWCO).[1] The final buffer should be 20 mM Tris-HCl, pH 8.0, and 150 mM NaCl.[2]
- Compound Preparation: Prepare a stock solution of JNJ4796 in a suitable solvent like DMSO.
- Incubation: Add JNJ4796 to the concentrated HA solution to achieve a final molar excess of approximately 5-fold.[1][2]
- Complex Formation: Incubate the mixture at room temperature for approximately 30-60 minutes to allow for complex formation.[1][2]



 Clarification: Immediately before setting up crystallization trials, centrifuge the complex solution at high speed (e.g., 14,000 x g) for 2-5 minutes to remove any precipitate or aggregates.[1][2]

## Crystallization of the JNJ4796-HA Complex

The sitting drop vapor diffusion method is recommended for initial screening of crystallization conditions.[2]

#### Protocol:

- Screening Setup: Use a robotic crystallization system or manually set up sitting drop vapor diffusion plates (e.g., 96-well format).
- Drop Composition: In each well, mix equal volumes of the JNJ4796-HA complex solution (e.g., 100-200 nL) and the reservoir solution from a commercial crystallization screen (e.g., PEG/Ion, Crystal Screen HT).
- Incubation: Incubate the plates at a constant temperature (e.g., 20°C).
- Crystal Monitoring: Regularly monitor the plates for crystal growth over several days to weeks using a microscope.
- Optimization: Once initial crystal hits are identified, perform optimization screens. This involves systematically varying the pH, the concentration of the precipitant (e.g., PEG 3350), and the salt concentration around the initial hit condition to improve crystal size and quality.
- Crystal Harvesting: Once suitable crystals are grown, harvest them using a cryo-loop and flash-cool them in liquid nitrogen for X-ray diffraction analysis. A cryoprotectant (e.g., the reservoir solution supplemented with 20-25% glycerol) may be required to prevent ice formation.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Experimental workflow for the co-crystallization of **JNJ4796** with hemagglutinin.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]



- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new highthroughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ4796 Immunomart [immunomart.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- To cite this document: BenchChem. [Application Notes and Protocols for Crystallizing JNJ4796 with Influenza Hemagglutinin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608230#techniques-for-crystallizing-jnj4796-with-hemagglutinin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com